Cas no 30390-89-7 (1,4-difluorobutan-2-ol)
1,4-difluorobutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol, 1,4-difluoro-
- 1,4-difluorobutan-2-ol
- EN300-1805196
- SCHEMBL15415609
- 30390-89-7
-
- Inchi: 1S/C4H8F2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
- InChI Key: LFXPGBZGVSZFIE-UHFFFAOYSA-N
- SMILES: C(F)C(O)CCF
Computed Properties
- Exact Mass: 110.05432120g/mol
- Monoisotopic Mass: 110.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 40.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.065±0.06 g/cm3(Predicted)
- Boiling Point: 156.6±25.0 °C(Predicted)
- pka: 13.44±0.20(Predicted)
1,4-difluorobutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805196-0.05g |
1,4-difluorobutan-2-ol |
30390-89-7 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-0.1g |
1,4-difluorobutan-2-ol |
30390-89-7 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-0.25g |
1,4-difluorobutan-2-ol |
30390-89-7 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-0.5g |
1,4-difluorobutan-2-ol |
30390-89-7 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-1.0g |
1,4-difluorobutan-2-ol |
30390-89-7 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1805196-2.5g |
1,4-difluorobutan-2-ol |
30390-89-7 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-5.0g |
1,4-difluorobutan-2-ol |
30390-89-7 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1805196-10.0g |
1,4-difluorobutan-2-ol |
30390-89-7 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1805196-1g |
1,4-difluorobutan-2-ol |
30390-89-7 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1805196-5g |
1,4-difluorobutan-2-ol |
30390-89-7 | 5g |
$3812.0 | 2023-09-19 |
1,4-difluorobutan-2-ol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1,4-difluorobutan-2-ol
Introduction to 1,4-difluorobutan-2-ol (CAS No. 30390-89-7)
1,4-difluorobutan-2-ol, with the chemical formula C₄H₈F₂O, is a fluorinated alcohol that has garnered significant attention in the field of pharmaceutical and fine chemical research. This compound, identified by its CAS number 30390-89-7, possesses unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of two fluorine atoms at the 1 and 4 positions introduces distinct electronic and steric effects, which can be exploited to modulate the reactivity and biological activity of derivatives.
The compound’s molecular structure consists of a butane backbone with fluorine substituents at the terminal carbons and a hydroxyl group at the second carbon. This arrangement confers both lipophilicity and polarizability, making it a versatile building block for drug discovery. The 1,4-difluorobutan-2-ol scaffold has been explored in several contexts, including the development of novel antimicrobial agents, antiviral compounds, and potential candidates for treating neurological disorders.
Recent advancements in synthetic methodologies have enabled more efficient access to 1,4-difluorobutan-2-ol, facilitating its incorporation into complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorinated side chains, while nucleophilic substitution strategies have been used to functionalize the hydroxyl group. These techniques have opened new avenues for designing structurally diverse libraries of compounds for high-throughput screening.
In the realm of medicinal chemistry, the fluorine atoms in 1,4-difluorobutan-2-ol play a crucial role in enhancing metabolic stability and binding affinity. Fluorinated alcohols are known to improve pharmacokinetic profiles by reducing susceptibility to enzymatic degradation. This property has been leveraged in the design of protease inhibitors and kinase inhibitors, where fluorine substitution can fine-tune interactions with target enzymes. For example, studies have demonstrated that derivatives of 1,4-difluorobutan-2-ol exhibit potent inhibitory activity against certain serine proteases by leveraging the electron-withdrawing effect of fluorine.
Moreover, the CAS No. 30390-89-7 compound has found applications in materials science, particularly in the synthesis of fluorinated polymers and liquid crystals. The incorporation of fluorine into polymer backbones can enhance thermal stability and chemical resistance, making these materials suitable for use in advanced electronic devices. Additionally, fluorinated alcohols serve as surfactants and plasticizers in industrial processes due to their ability to modify surface properties and improve material processing.
Recent research has also highlighted the potential of 1,4-difluorobutan-2-ol in green chemistry initiatives. The compound’s reactivity allows for the development of sustainable synthetic routes that minimize waste generation and energy consumption. For instance, enzymatic catalysis has been explored as a means to selectively functionalize 1,4-difluorobutan-2-ol, aligning with the growing emphasis on environmentally friendly methodologies in chemical synthesis.
The biological activity of 1,4-difluorobutan-2-ol derivatives has been extensively studied in recent years. One notable area of investigation has focused on its role as a precursor for antiviral agents. Fluorinated alcohols have been shown to disrupt viral replication by interfering with key enzymatic processes. In particular, derivatives of this compound have demonstrated efficacy against RNA viruses by inhibiting viral polymerases or proteases. These findings underscore the importance of 30390-89-7 as a key intermediate in antiviral drug development.
Another emerging application lies in the field of neurology. Preliminary studies suggest that certain derivatives of 1,4-difluorobutan-2-ol may modulate neurotransmitter receptors, offering potential therapeutic benefits for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to fine-tune pharmacological properties through structural modifications makes this compound an attractive candidate for further exploration.
The synthetic versatility of CAS No. 30390-89-7 also extends to its use as a chiral building block. Enantioselective synthesis methods have been developed to produce enantiomerically pure forms of this compound, which are essential for creating single-enantiomer drugs with improved efficacy and reduced side effects. Such advancements are critical for modern drug discovery efforts aimed at developing highly selective therapeutic agents.
In conclusion,1,4-difluorobutan-2-ol (CAS No. 30390-89-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features and reactivity make it a valuable asset for researchers seeking innovative solutions in drug development and material design. As synthetic methodologies continue to evolve,the potential applications of this compound are likely to expand,further solidifying its importance in scientific research.
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